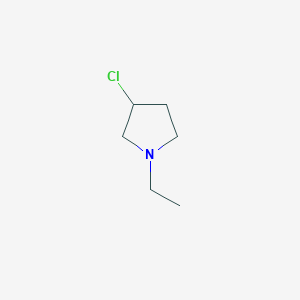
3-氯-1-乙基吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-ethylpyrrolidine is a chemical compound with the molecular formula C6H12ClN . It has an average mass of 133.619 Da and a monoisotopic mass of 133.065826 Da . It is also known by other names such as 3-Chlor-1-ethylpyrrolidin in German, 3-Chloro-1-éthylpyrrolidine in French, and Pyrrolidine, 3-chloro-1-ethyl- .
Molecular Structure Analysis
The molecular structure of 3-Chloro-1-ethylpyrrolidine consists of a five-membered pyrrolidine ring with a chlorine atom attached at the 3rd position and an ethyl group attached at the 1st position .Physical And Chemical Properties Analysis
3-Chloro-1-ethylpyrrolidine is a colorless to light-yellow liquid . Its InChI Code is 1S/C6H12ClN/c1-2-8-4-3-6(7)5-8/h6H,2-5H2,1H3 .科学研究应用
动力学和立体化学
- 热重排研究:Hammer 和 Weber (1981) 研究了 2-氯甲基-1-乙基吡咯烷重排为 3-氯-1-乙基哌啶的动力学和立体化学。他们发现这个过程具有立体专一性,遵循一阶速率定律 (Hammer & Weber, 1981)。
化学合成和反应
- 聚吡咯配合物的合成:Kang 等人 (1991) 研究了用氧化铁(III) 盐合成的聚吡咯配合物,提供了对吡咯鎓氮的化学状态和反应的见解 (Kang et al., 1991)。
- Mn(II)配合物的合成:Chakraborty 等人 (2016) 使用 2-甲酰-4-氯-6-N-乙基吗啉-亚氨基甲基苯酚等配体合成了 Mn(II) 配合物并对其进行了表征,突出了它们的儿茶酚酶样活性 (Chakraborty et al., 2016)。
材料科学与工程
- 离子液体中的腐蚀性能:Wang 等人 (2014) 研究了金属在包括丁基甲基吡咯烷鎓-二氰胺在内的离子液体中的腐蚀行为。这项研究与材料科学和腐蚀工程有关 (Wang et al., 2014)。
- 金纳米颗粒的形成:Eustis、Hsu 和 El-Sayed (2005) 研究了胶体溶液中 Au3+ 的光化学还原,使用聚(乙烯吡咯烷酮) 作为封端材料。这项研究为纳米技术领域做出了贡献 (Eustis et al., 2005)。
制药和医药应用
- 吡咯烷衍生物的抗菌活性:Cvetković 等人 (2019) 合成了新的吡咯烷衍生物,评估了它们的抗真菌活性,这对制药科学很重要 (Cvetković et al., 2019)。
离子液体和电化学
- 用于电化学应用的离子液体:Fuller、Carlin 和 Osteryoung (1997) 展示了离子液体(如 1-乙基-3-甲基咪唑鎓四氟硼酸盐)在电化学中的多功能性,这对各种工业应用具有影响 (Fuller et al., 1997)。
安全和危害
The safety information for 3-Chloro-1-ethylpyrrolidine includes several hazard statements: H226, H315, H319, H335 . This indicates that the compound is flammable (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P210, P305, P338, P351 , which advise to keep away from heat/sparks/open flames/hot surfaces, to rinse cautiously with water for several minutes if in eyes, and to remove contact lenses if present and easy to do so .
未来方向
While specific future directions for 3-Chloro-1-ethylpyrrolidine are not available in the retrieved data, the pyrrolidine scaffold, to which this compound belongs, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 3-Chloro-1-ethylpyrrolidine and related compounds may continue to be of interest in the development of new drugs and therapies .
属性
IUPAC Name |
3-chloro-1-ethylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c1-2-8-4-3-6(7)5-8/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBPDIQNBCWYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Fluoro-3-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2838209.png)
![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2838210.png)
![Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone](/img/structure/B2838211.png)
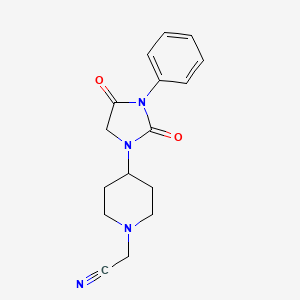
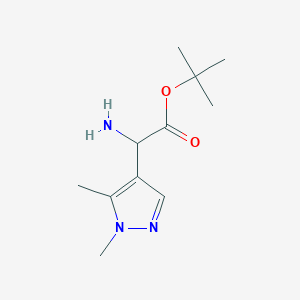

![N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2838218.png)
![N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2838220.png)

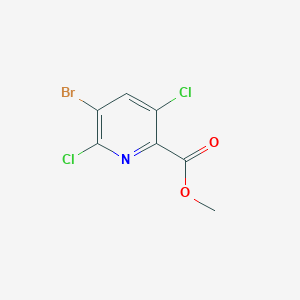
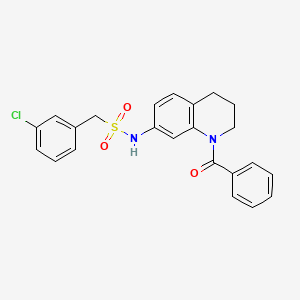
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2838225.png)
![{4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2838226.png)

